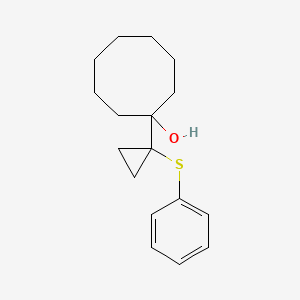
1-(1-(Phenylthio)cyclopropyl)cyclooctanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is a chemical compound with the molecular formula C17H24OS and a molecular weight of 276.44 g/mol . This compound is characterized by a unique molecular structure that includes a phenylthio group attached to a cyclopropyl ring, which is further connected to a cyclooctanol moiety . It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropyl ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclooctanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-(Phenylthio)cyclopropyl)cyclooctanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-(Phenylthio)cyclopropyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclooctanol.
1-(1-(Phenylthio)cyclopropyl)cyclopentanol: Contains a cyclopentanol moiety.
1-(1-(Phenylthio)cyclopropyl)cyclododecanol: Features a cyclododecanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is unique due to its cyclooctanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of cyclooctanol can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H24OS |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol |
InChI |
InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2 |
Clave InChI |
YKVGNWQCYOBEAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


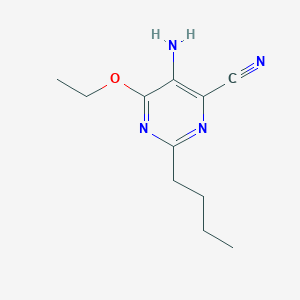
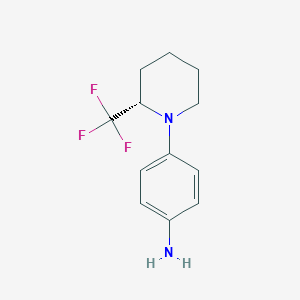
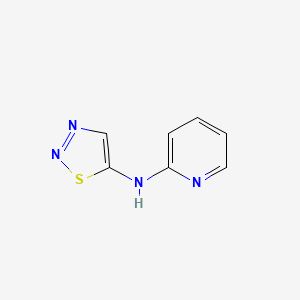
![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
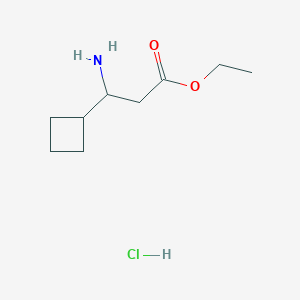

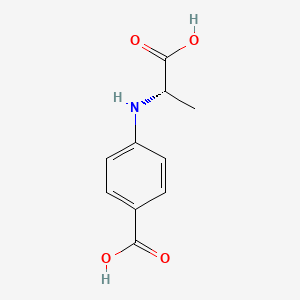


![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
